Comprehensive Solubility Profiling of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic Acid in Organic Solvents
Comprehensive Solubility Profiling of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic Acid in Organic Solvents
Executive Summary
The compound 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid (CAS: 797030-53-6) is a highly specialized pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. Structurally, it is characterized by a rigid 1,4-benzodioxine core, an electron-withdrawing nitro group, and a terminal carboxylic acid[1][3].
Understanding its solubility profile in organic solvents is critical for optimizing crystallization, extraction, and downstream formulation workflows. This whitepaper provides an in-depth thermodynamic analysis of its solvation mechanics, a predictive solubility matrix, and a self-validating experimental protocol for empirical quantification.
Thermodynamic Mechanisms of Solvation
As an application scientist, one must look beyond empirical trial-and-error and analyze the structural thermodynamics governing dissolution. The solubility of this compound is dictated by the Hansen Solubility Parameters (HSPs) , which partition the total cohesive energy of a molecule into three forces: dispersion ( δd ), polar ( δp ), and hydrogen bonding ( δh )[4][5].
Causality of Functional Group Interactions
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The Carboxylic Acid Motif: In the solid state, carboxylic acids form highly stable supramolecular homosynthons (dimers) via intermolecular hydrogen bonding[4][6]. To achieve dissolution, the solvent must provide sufficient hydrogen-bonding energy ( δh ) to break these dimers and form competitive solvent-solute heterosynthons[6].
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The Nitro Group: The −NO2 moiety is strongly electron-withdrawing and acts as a potent hydrogen bond acceptor[6]. This significantly elevates the polar parameter ( δp ) of the molecule, rendering it highly soluble in polar aprotic solvents that can engage in dipole-dipole interactions[5].
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The Benzodioxine Core: The ether oxygens within the rigid ring system contribute to moderate dispersion forces ( δd ), requiring solvents with adequate molar volumes and van der Waals interaction capabilities to fully solvate the hydrophobic backbone[3].
Caption: Thermodynamic pathway of dissolution: transitioning from lattice homosynthons to solvated heterosynthons.
Predictive Solubility Matrix in Organic Solvents
Based on the HSP analysis and the polarity index of standard organic solvents, the solubility profile of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid can be categorized into three distinct tiers.
Note: The following table synthesizes quantitative estimates based on structural analogues and thermodynamic modeling.
| Solvent Classification | Representative Solvents | Estimated Solubility (mg/mL at 25°C) | Mechanistic Rationale |
| High Solubilizers (Polar Aprotic) | DMSO, DMF, NMP | > 50.0 | Strong dipole moments and H-bond acceptor capabilities efficiently disrupt the carboxylic acid dimers and solvate the nitro group. |
| Moderate Solubilizers (Polar Protic & Ethers) | Methanol, Ethanol, THF, Acetone | 10.0 - 50.0 | Capable of forming heterosynthons via H-bonding, but lower dielectric constants limit the stabilization of the polar nitroaromatic system. |
| Poor Solubilizers (Non-Polar & Halogenated) | Hexane, Toluene, Dichloromethane | < 1.0 | Insufficient δp and δh parameters to overcome the high lattice energy of the crystal structure. |
Experimental Methodology: The Isothermal Shake-Flask Protocol
To empirically validate the solubility profile, the Shake-Flask Method (adapted from OECD 105 and EPA guidelines) is the gold standard for compounds with solubilities exceeding 10 mg/L[7][8].
The following protocol is designed as a self-validating system, ensuring that thermodynamic equilibrium is met and analytical artifacts are eliminated.
Step-by-Step Workflow
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Preparation of Saturated Solutions:
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Weigh an excess amount (e.g., 100 mg) of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid into a 10 mL amber glass vial. Causality: Amber glass is used to prevent potential photo-degradation of the nitroaromatic system during prolonged equilibration.
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Add 5.0 mL of the target organic solvent.
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Isothermal Equilibration:
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Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
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Place the vial in a thermostatic shaking water bath or incubator set exactly to 25.0 ± 0.1 °C and agitate at 150 RPM for 48 hours . Causality: 48 hours is required because rigid, high-melting-point crystals exhibit slow dissolution kinetics; premature sampling leads to false-low readings[5][7].
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Phase Separation:
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Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C to let large particulates settle.
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Extract 1.0 mL of the supernatant using a glass syringe and filter it immediately through a 0.22 µm PTFE syringe filter . Causality: PTFE is chemically inert to aggressive organic solvents. The 0.22 µm pore size ensures the removal of colloidal microcrystals that would otherwise artificially inflate the measured solubility[8].
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HPLC-UV Quantification:
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Dilute the filtered aliquot appropriately with the mobile phase to fall within the linear range of the calibration curve.
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Analyze via HPLC-UV. Causality: The extended conjugation of the nitro-benzodioxine system provides a strong UV chromophore, making HPLC-UV highly specific and sensitive, bypassing the inaccuracies of gravimetric evaporation[7][9].
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Caption: Step-by-step experimental workflow for the isothermal shake-flask solubility determination.
Conclusion & Application Insights
For drug development professionals, the solubility profile of 6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid dictates its handling in the laboratory and pilot plant.
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For Reaction Solvents: DMF or DMSO should be utilized when high concentrations are required for coupling reactions (e.g., amide bond formation at the carboxylic acid).
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For Crystallization/Purification: A solvent-antisolvent approach is highly recommended. Dissolving the compound in a minimal volume of THF (solvent) and slowly adding Hexane or Toluene (antisolvent) will yield high-purity crystalline precipitates by forcing the reformation of carboxylic acid homosynthons.
By anchoring experimental design in thermodynamic principles, researchers can streamline process chemistry and avoid costly formulation bottlenecks.
References
- ChemicalBook. "1,4-Benzodioxane-2-carboxylic acid | 34385-93-8".
- Hunan Huateng Pharmaceutical. "医药中间体 - 湖南华腾制药有限公司".
- Guidechem. "2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid derivatives".
- U.S. EPA / Regulations.gov. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD".
- DTU. "Determining the water solubility of difficult-to-test substances A tutorial review".
- SciSpace. "Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation".
- ACS Publications. "Exploring the Dissolution Behavior of m-Hydroxybenzoic Acid in 14 Pure Solvents Using Thermodynamic, Molecular Simulation and Hansen Solubility Parameters".
- PMC / NIH. "A Review of Coformer Utilization in Multicomponent Crystal Formation".
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